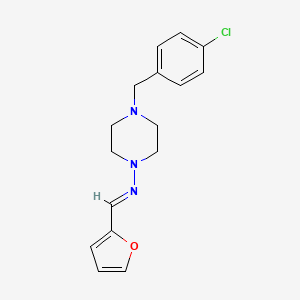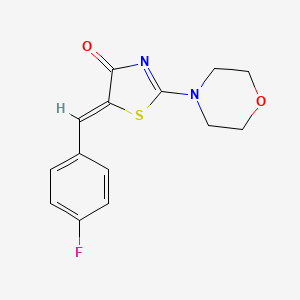![molecular formula C13H18N6O2S B5518492 3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyridazine](/img/structure/B5518492.png)
3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of pyridazine derivatives involves multiple steps, including the reaction of hydrazides with carbon disulfide, methylation, and cyclodehydration among others. Specific methods for synthesizing such compounds involve reacting hydrazide with carbon disulfide in the presence of potassium hydroxide, followed by methylation and various cyclization reactions to form different derivatives with potential antimicrobial activity (El-Mariah, Hosny, & Deeb, 2006). Another approach involves the reaction of pyridazine derivatives with nucleophiles, leading to the formation of substituted imidazopyridazines (Oishi, Yamada, Hayashi, Tanji, Miyashita, & Higashino, 1989).
Molecular Structure Analysis
The molecular structure of pyridazine derivatives is characterized by their heterocyclic core, which significantly influences their chemical reactivity and interaction with biological targets. The presence of the pyrazole and piperazine moieties in the structure contributes to the compound's potential biological activities, as these groups are known to interact with various enzymes and receptors (Meurer, Tolman, Chapin, Saperstein, Vicario, Zrada, & Maccoss, 1992).
Chemical Reactions and Properties
Pyridazine derivatives undergo various chemical reactions, including substitutions and cyclizations, which are crucial for synthesizing bioactive molecules. The reactivity towards nucleophiles, methylation, and cycloaddition reactions are essential characteristics of these compounds, enabling the synthesis of a wide range of derivatives with diverse biological activities (Bhatt, Kant, & Singh, 2016).
Applications De Recherche Scientifique
Antimicrobial Activity
Research into the antimicrobial efficacy of pyridazine derivatives, including compounds structurally related to "3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(methylsulfonyl)-1-piperazinyl]pyridazine", demonstrates significant potential in addressing bacterial infections. El-Mariah, Hosny, and Deeb (2006) synthesized pyridazino[3′, 4′:3, 4]pyrazolo[5, 1-c]-1,2,4-triazines, showcasing antimicrobial activity through various synthetic pathways, indicating the compound's relevance in developing new antibacterial agents (El-Mariah, Hosny, & Deeb, 2006).
Antitrypanosomal Activity
Compounds with structural similarities to the pyrazol-pyridazine hybrid have been evaluated for their activity against Trypanosoma cruzi, the causative agent of Chagas disease. Novinsion et al. (1976) discovered that specific hydrazones derived from pyrazolo[1,5-alpha]pyrimidines significantly increased the mean survival time of mice infected with T. cruzi, providing a basis for further investigation into the compound's antitrypanosomal properties (Novinsion et al., 1976).
Antidiabetic and Adrenergic Receptor Binding
The compound's analogs have been studied for their potential in treating diabetes and their interaction with adrenergic receptors. Meurer et al. (1992) synthesized alkyl- and halo-substituted imidazo[1,2-a]pyrazines, evaluating their hypoglycemic activity and adrenergic receptor affinity. This research indicates the compound's relevance in metabolic studies and its potential therapeutic applications in diabetes management (Meurer et al., 1992).
Antibacterial and Antifungal Activities
Azab, Youssef, and El‐Bordany (2013) explored the synthesis of new heterocyclic compounds containing a sulfonamido moiety, revealing high antibacterial activity for eight of the synthesized compounds. This study underscores the compound's utility in developing new antimicrobial agents with potential applications in treating bacterial infections (Azab, Youssef, & El‐Bordany, 2013).
Orientations Futures
Propriétés
IUPAC Name |
3-(3-methylpyrazol-1-yl)-6-(4-methylsulfonylpiperazin-1-yl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2S/c1-11-5-6-19(16-11)13-4-3-12(14-15-13)17-7-9-18(10-8-17)22(2,20)21/h3-6H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGSUFJSOYQVBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=NN=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S*,4S*)-1-[(2-ethoxy-3-pyridinyl)carbonyl]-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5518432.png)

![2-(4-chloro-3-methylphenoxy)-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B5518442.png)
![2-(2-chlorophenoxy)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5518450.png)
![N-[2-(6-methyl-3-pyridinyl)ethyl]-2-naphthalenamine](/img/structure/B5518451.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-1-methylpiperidine-2-carboxamide](/img/structure/B5518452.png)
![N-{(3R*,4R*)-1-[3-(2-fluorophenyl)propanoyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5518464.png)
![2-(2-methoxyethyl)-8-[(1-methyl-1H-indol-5-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5518468.png)

![1-(2-phenylethyl)-4-[2-(trifluoromethyl)pyrimidin-4-yl]piperazin-2-one](/img/structure/B5518484.png)

![4-[(2-furylmethylene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5518508.png)
